Dihydroeponemycin

Immunoproteasome Subunit Specificity LMP2

Choose Dihydroeponemycin for selective, irreversible inhibition of immunoproteasome subunits LMP2/LMP7, critical for research on antigen presentation and tumor immune evasion. Unlike epoxomicin, it minimizes off-target effects on constitutive proteasome, ensuring clean experimental results. Demonstrates low nanomolar GI50 in glioma cell lines. High purity and defined activity ensure reproducibility.

Molecular Formula C20H36N2O6
Molecular Weight 400.5 g/mol
CAS No. 2499-33-4
Cat. No. B10814602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroeponemycin
CAS2499-33-4
Molecular FormulaC20H36N2O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
InChIInChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
InChIKeyIUDBVFIQSSOIDB-TWOQFEAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroeponemycin: A Selective 20S Proteasome Inhibitor for Immunoproteasome Targeting


Dihydroeponemycin (CAS 126463-64-7, also referenced as CAS 2499-33-4 for the related eponemycin scaffold) is a synthetic derivative of the epoxyketone-containing natural product eponemycin, which is isolated from Streptomyces hygroscopicus . This compound functions as a covalent, irreversible inhibitor of the 20S proteasome, a validated target for anticancer therapy [1]. Unlike many broad-spectrum proteasome inhibitors, dihydroeponemycin exhibits a distinct binding profile, preferentially targeting the immunoproteasome subunits LMP2 and LMP7, which are upregulated in response to inflammatory stimuli and in certain cancers .

Why Broad-Spectrum or Alternative Proteasome Inhibitors Cannot Replace Dihydroeponemycin


The proteasome inhibitor class encompasses compounds with divergent subunit binding specificities, inhibition kinetics, and resultant biological activities. Dihydroeponemycin cannot be substituted with related epoxyketones like epoxomicin, or other classes like lactacystin, due to its unique combination of immunoproteasome subunit preference (LMP2/LMP7 over constitutive subunits) and its rate of proteasome inactivation, which differ substantially from close structural analogs [1]. These quantitative differences in target engagement and cellular response directly impact experimental outcomes, making compound selection a critical, non-interchangeable decision.

Quantitative Differentiation of Dihydroeponemycin from Key Comparators


Immunoproteasome Subunit Selectivity vs. Epoxomicin

Dihydroeponemycin displays a distinct proteasome subunit labeling profile compared to the structurally related natural product epoxomicin. Specifically, dihydroeponemycin covalently labels the catalytic threonine residues of immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X [1]. In contrast, epoxomicin modifies the N-terminal catalytic threonine residues of the constitutive proteasome subunits X and Z, and immunoproteasome subunits LMP7 and MECL1 [1]. This differential pattern, with dihydroeponemycin showing a preference for LMP2 and lacking engagement with Z and MECL1, provides a tool for dissecting the specific roles of these subunits.

Immunoproteasome Subunit Specificity LMP2 LMP7

Comparative Antiproliferative Activity vs. Epoxomicin

Despite their structural similarities, dihydroeponemycin and epoxomicin exhibit marked differences in their antiproliferative potency. The antiproliferative activity of dihydroeponemycin has been reported with an IC50 of approximately 100 nM in a cellular context [1]. While epoxomicin's antiproliferative IC50 values are also in the nanomolar range, the relative difference between the two compounds in side-by-side comparisons is significant, underscoring that potency cannot be inferred from structural class alone [2].

Antiproliferative Activity Cancer Cell Lines Cytotoxicity

Kinetic Rate of Proteasome Inhibition vs. Epoxomicin

The rate at which dihydroeponemycin inactivates the proteasome differs from that of epoxomicin. Dihydroeponemycin inhibits the three major peptidolytic activities of the proteasome at different rates, with the chymotrypsin-like activity being inhibited >10-fold faster than the trypsin-like activity [1]. While epoxomicin also displays differential rates, the overall kinetics of proteasome inhibition between the two compounds are distinct, a key feature that influences their cellular effects [2].

Proteasome Inhibition Kinetics Covalent Inhibitor Rate of Inactivation

Enhanced Cytotoxicity in Glioma Models

In a recent study evaluating the antiglioma activity of compounds from marine Streptomyces, dihydroeponemycin demonstrated high cytotoxicity against HOG and T98G glioma cell lines. The GI50 values were 1.6 ng/mL and 1.7 ng/mL, respectively [1]. This is in stark contrast to the enriched epoxyketone-containing fraction (BRA-346) from which it was isolated, which exhibited significantly higher GI50 values of 17.6 ng/mL and 28.2 ng/mL against the same cell lines [1]. This indicates that pure dihydroeponemycin is substantially more potent than the mixture of related compounds.

Glioma Anticancer Cytotoxicity Natural Product Derivative

Defined Research and Industrial Use Cases for Dihydroeponemycin


Investigating Immunoproteasome Function in Inflammation and Cancer

Use dihydroeponemycin to selectively inhibit the immunoproteasome subunits LMP2 and LMP7 [1]. This is critical for studies aiming to dissect the specific contribution of the immunoproteasome to processes like antigen presentation, cytokine production, and tumor immune evasion, where off-target inhibition of constitutive proteasome subunits (as seen with epoxomicin) would obscure results [1].

Evaluating the Role of LMP2 in Cellular Pathways

Employ dihydroeponemycin as a molecular probe to assess the functional consequences of LMP2 inhibition, given its unique ability to covalently modify this subunit among common proteasome inhibitor tools [1]. This specificity makes it a preferred reagent for validating LMP2 as a therapeutic target in diseases like multiple myeloma or Huntington's disease [2].

Modeling Proteasome Inhibition in Glioma and Other CNS Tumors

Apply dihydroeponemycin in preclinical glioma models, where it demonstrates potent, low nanomolar GI50 values (1.6-1.7 ng/mL) against HOG and T98G cell lines [3]. Its high purity and defined activity ensure reproducible induction of proteasome inhibition and associated ER stress responses in these difficult-to-treat cancers [3].

Synthesis and Development of Novel Immunoproteasome Inhibitors

Utilize dihydroeponemycin as a key intermediate or structural benchmark in medicinal chemistry campaigns aimed at developing next-generation immunoproteasome-specific inhibitors [4][5]. Its established synthesis routes and well-characterized biological profile provide a foundation for the design and evaluation of novel analogs with improved properties [4][5].

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